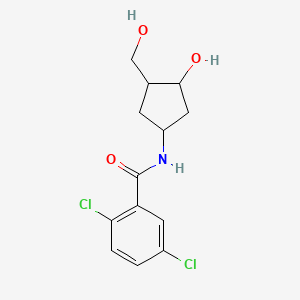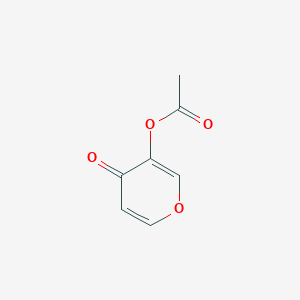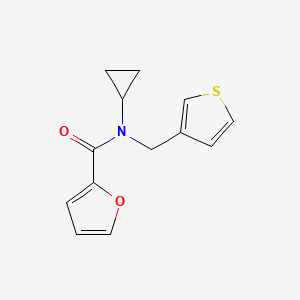![molecular formula C16H18F3N3OS B2986554 2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide CAS No. 1797671-48-7](/img/structure/B2986554.png)
2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide” is a chemical compound with the molecular formula C16H18F3N3OS and a molecular weight of 357.4. It is a derivative of thiophene, a sulfur-containing heterocycle . Thiophene derivatives are widely used in various fields such as semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them have shown significant biological activities .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The process is a two-step process where 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophene ring, a trifluoromethyl group, and a tetrahydroindazol group. The crystal packing of similar compounds is stabilized by C−H···N and N−H···N hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
Research has demonstrated the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures, focusing on their potential antitumor activities. These compounds have shown significant inhibitory effects against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, highlighting their potential in cancer therapy (H. Shams et al., 2010).
Glutaminase Inhibitors for Cancer Therapy
Another study focused on designing and synthesizing analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, to identify more potent inhibitors with improved drug-like properties. These compounds, related in structure to the queried compound, showed promising results in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting their potential in treating cancers that are sensitive to glutaminase inhibition (K. Shukla et al., 2012).
Antimicrobial Activities of Heterocyclic Compounds
The synthesis of thiazoles and their fused derivatives has been investigated for their antimicrobial activities against various bacterial and fungal isolates. These studies underline the importance of such structures in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Wagnat W. Wardkhan et al., 2008).
Optoelectronic Properties for Material Science
Research into thiazole-based polythiophenes, which share a structural resemblance to the queried compound, has explored their synthesis and optoelectronic properties. These studies are crucial for the development of materials used in optoelectronics, including thin-film transistors and solar cells, demonstrating the compound's potential application beyond pharmaceuticals (Pinar Camurlu et al., 2015).
Insecticidal Properties Against Agricultural Pests
Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, an agricultural pest. Such studies highlight the compound's potential application in developing safer and more effective insecticides to protect crops from pests (A. Fadda et al., 2017).
Wirkmechanismus
Target of Action
Compounds containingimidazole and thiophene moieties, which are present in the given compound, have been reported to show a broad range of biological activities . They are known to interact with various targets, leading to diverse therapeutic properties such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing imidazole and thiophene moieties are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit enzymes or modulate receptors, leading to changes in cellular signaling .
Biochemical Pathways
Compounds containing imidazole and thiophene moieties are known to affect various biochemical pathways . For example, some imidazole derivatives can inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial activity .
Pharmacokinetics
Compounds containing imidazole and thiophene moieties are generally known to have good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Compounds containing imidazole and thiophene moieties are known to have various effects at the molecular and cellular levels . For example, some imidazole derivatives can inhibit the growth of bacteria by disrupting their cell wall synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s solubility and hence its bioavailability .
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)15-12-5-1-2-6-13(12)22(21-15)8-7-20-14(23)10-11-4-3-9-24-11/h3-4,9H,1-2,5-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVCBIYZAUSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)
![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)

![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)

![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)
